molecular formula C25H19N3O3S B2427923 (2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 325857-05-4

(2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide

Katalognummer: B2427923
CAS-Nummer: 325857-05-4
Molekulargewicht: 441.51
InChI-Schlüssel: JSZISESCZNCGAM-PNHLSOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Eigenschaften

IUPAC Name

8-methoxy-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S/c1-14-6-11-19-21(12-14)32-25(28-19)15-7-9-17(10-8-15)27-24-18(23(26)29)13-16-4-3-5-20(30-2)22(16)31-24/h3-13H,1-2H3,(H2,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZISESCZNCGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=C(O4)C(=CC=C5)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of (2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It inhibits the activity of enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Biologische Aktivität

The compound (2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a derivative of the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃N₃O₂S
  • Molecular Weight : Approximately 273.33 g/mol

The compound features a methoxy group at the 8-position and a carboxamide functional group at the 3-position of the chromene structure, along with a benzothiazole moiety that may enhance its biological activity.

Anticancer Activity

Research indicates that compounds similar to (2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide exhibit significant anticancer properties. A study involving various derivatives showed inhibition of cancer cell viability in lines such as HCT116 and HeLa when treated with concentrations around 10 µM. The mechanism involves targeting the ATR kinase pathway, crucial for DNA damage response (DDR) regulation .

Antioxidant Properties

The compound has demonstrated potential as an antioxidant. In vitro assays using DPPH and hydroxyl radical scavenging methods indicated that it can mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

While some chromene derivatives have shown antimicrobial effects, studies specifically on this compound suggest limited activity against both gram-positive and gram-negative bacteria. However, its structural analogs have been reported to possess varying degrees of antimicrobial efficacy, indicating potential for further exploration in this area.

The biological activities of (2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound interacts with key kinases involved in cancer progression and survival.
  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress.
  • Modulation of Signaling Pathways : It may influence pathways related to apoptosis and inflammation.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityShowed significant reduction in cell viability in HCT116 and HeLa cells at concentrations as low as 10 µM .
Antioxidant EvaluationExhibited strong scavenging activity against DPPH radicals compared to standard antioxidants like ascorbic acid.
Antimicrobial TestingLimited activity against common bacterial strains was observed; further studies are warranted to explore this aspect more thoroughly.

Q & A

Basic: What synthetic strategies are recommended for preparing (2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the chromene core formation via cyclization of substituted salicylaldehydes or coumarin precursors. Subsequent steps include:

  • Imino bond formation : Condensation of the chromene intermediate with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under reflux in ethanol or methanol with catalytic acetic acid .
  • Carboxamide introduction : Coupling with activated carbonyl derivatives (e.g., CDI or HATU) in aprotic solvents like DMF or THF .
    Optimization Tips :
  • Use HPLC or column chromatography for purification to achieve >95% purity .
  • Monitor reaction progress via TLC or LC-MS to avoid over-substitution or byproduct formation .

Basic: How is structural characterization performed for this compound?

Answer:
Key analytical methods include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), imino proton (δ 8.5–9.0 ppm), and benzothiazole aromatic protons (δ 7.2–8.1 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the chromene and benzothiazole moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the imino and carboxamide groups .
  • IR Spectroscopy : Identify carbonyl (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

Advanced: How can contradictory biological activity data (e.g., anti-inflammatory vs. cytotoxicity) be resolved?

Answer:
Contradictions often arise from assay conditions or impurities. Mitigation strategies:

  • Orthogonal assays : Compare results from enzyme inhibition (e.g., COX-2), cell viability (MTT assay), and in vivo inflammation models .
  • Purity validation : Re-test batches with ≥98% purity (HPLC) to exclude confounding effects from synthesis byproducts .
  • Dose-response analysis : Establish EC₅₀/IC₅₀ curves to differentiate therapeutic vs. toxic concentrations .

Advanced: What structure-activity relationship (SAR) strategies enhance bioactivity?

Answer:
Key modifications and their effects:

  • Benzothiazole substitution :
    • 6-Methyl group : Enhances lipophilicity and membrane permeability, improving cellular uptake .
    • Halogenation (e.g., Cl/F) : Increases target binding affinity via halogen bonding (e.g., with kinase ATP pockets) .
  • Chromene modifications :
    • Methoxy position (C8) : Stabilizes π-π stacking with aromatic residues in protein targets .
    • Z-configuration : Critical for maintaining planar geometry, enabling intercalation with DNA or enzyme active sites .
      Methodology :
  • Synthesize analogs with systematic substituent variations.
  • Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Advanced: What computational approaches predict binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock Vina, Glide) : Screen against validated targets (e.g., EGFR, TNF-α) using crystal structures (PDB: 1M17, 2AZ5). Prioritize poses with hydrogen bonds to the carboxamide and π-stacking with benzothiazole .
  • Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore modeling (Phase) : Identify essential features (e.g., hydrogen bond acceptors at C3 carboxamide) .

Advanced: How is crystallographic data analyzed for structural validation?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DCM/hexane). Use SHELXL for refinement, ensuring R-factor < 0.05 .
  • Key parameters :
    • Torsion angles : Confirm Z-configuration of the imino group (C2=N-C bond angle ~120°) .
    • Packing analysis : Identify intermolecular interactions (e.g., hydrogen bonds between carboxamide and solvent) influencing stability .

Advanced: How do reaction conditions influence the compound’s mechanistic pathways?

Answer:

  • Acid/Base catalysis :
    • Acidic conditions : Promote imine formation via protonation of the amine, accelerating nucleophilic attack on the chromene carbonyl .
    • Basic conditions : Risk saponification of the carboxamide; avoid pH > 9 .
  • Solvent effects :
    • Polar aprotic solvents (DMF) : Stabilize transition states in carboxamide coupling .
    • Protic solvents (MeOH) : Favor reversible imine formation, requiring excess reagent for completion .

Advanced: What in vitro models best evaluate its therapeutic potential?

Answer:

  • Cancer : NCI-60 cell line panel for broad cytotoxicity screening. Follow up with apoptosis assays (Annexin V/PI) and cell cycle analysis (flow cytometry) .
  • Inflammation : LPS-induced RAW 264.7 macrophages, measuring NO production and IL-6/TNF-α secretion (ELISA) .
  • Antimicrobial : MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.